4-Hydroxybenzyl chloride

Description

BenchChem offers high-quality 4-Hydroxybenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxybenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

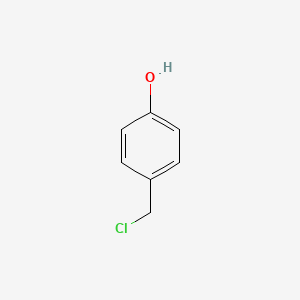

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIMHHUMYMHNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074843 | |

| Record name | 4-(Chloromethyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35421-08-0 | |

| Record name | 4-(Chloromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35421-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035421080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 4-Hydroxybenzyl Chloride from 4-Hydroxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxybenzyl chloride from its precursor, 4-hydroxybenzyl alcohol. 4-Hydroxybenzyl chloride is a valuable bifunctional organic synthon, featuring both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, making it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] This document delves into the core principles of this conversion, detailing reaction mechanisms, optimized experimental protocols, and strategies for ensuring high yield and purity. Authored from the perspective of a senior application scientist, this guide emphasizes the causality behind experimental choices, offering field-proven insights to navigate the challenges inherent in this synthesis.

Introduction: The Strategic Importance of 4-Hydroxybenzyl Chloride

4-Hydroxybenzyl chloride, also known as 4-(chloromethyl)phenol, holds a significant position in organic synthesis due to its dual reactivity. The electrophilic benzylic carbon is highly susceptible to nucleophilic substitution, while the phenolic hydroxyl group can participate in a range of reactions, including etherification and esterification.[1] This unique combination of functional groups allows for the introduction of the 4-hydroxybenzyl moiety into a variety of molecular scaffolds, a key step in the synthesis of numerous compounds of interest, including intermediates for the diabetes drug Empagliflozin.[1]

The direct conversion of 4-hydroxybenzyl alcohol to 4-hydroxybenzyl chloride is a fundamental transformation. However, the presence of the phenolic hydroxyl group introduces a layer of complexity, necessitating a chemoselective approach to prevent unwanted side reactions. This guide will explore the prevalent methodologies for this synthesis, focusing on the use of thionyl chloride (SOCl₂) and hydrogen chloride (HCl), and discuss the critical parameters that govern the success of the reaction.

Reaction Mechanisms and a Tale of Two Pathways

The conversion of 4-hydroxybenzyl alcohol to 4-hydroxybenzyl chloride is primarily achieved through nucleophilic substitution at the benzylic carbon. The hydroxyl group of the alcohol is a poor leaving group; therefore, it must first be converted into a better leaving group. Both thionyl chloride and hydrogen chloride serve this purpose, albeit through slightly different mechanistic pathways.

The Thionyl Chloride Route: A Step-by-Step Look

The reaction with thionyl chloride is a widely used method for converting alcohols to their corresponding chlorides.[2] The reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the final product.

The key steps are as follows:

-

Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the benzylic alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.

-

Formation of the Chlorosulfite Intermediate: A proton is then lost from the oxonium ion, typically to the displaced chloride ion or a weak base, to form an alkyl chlorosulfite intermediate.

-

Nucleophilic Attack and Product Formation: The chloride ion then acts as a nucleophile, attacking the benzylic carbon. This can proceed via two main pathways:

-

SNi (Internal Nucleophilic Substitution): The chloride from the chlorosulfite intermediate attacks the benzylic carbon from the same face, leading to retention of configuration. This is often observed in the absence of a base.

-

SN2 (Bimolecular Nucleophilic Substitution): In the presence of a base like pyridine, the pyridine can react with the chlorosulfite intermediate, displacing the chloride ion. This "free" chloride ion then attacks the benzylic carbon from the backside, leading to an inversion of configuration.[3][4][5] For the achiral 4-hydroxybenzyl alcohol, the stereochemical outcome is not a concern, but the presence of pyridine can be beneficial for neutralizing the generated HCl.

-

The reaction with thionyl chloride is generally favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification.[4]

The Hydrogen Chloride Route: A Protic Acid Approach

Concentrated hydrochloric acid can also be used to convert 4-hydroxybenzyl alcohol to its chloride. This reaction proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the carbocation intermediate.

The mechanism involves:

-

Protonation of the Hydroxyl Group: The acidic proton from HCl protonates the hydroxyl group of the alcohol, forming a good leaving group (water).

-

Departure of the Leaving Group: The water molecule departs, leading to the formation of a benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring.

-

Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, then attacks the carbocation to form the final product, 4-hydroxybenzyl chloride.

While seemingly straightforward, this method can be slower than the thionyl chloride route for primary and secondary alcohols and may require heating.[6]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-hydroxybenzyl chloride.

Method A: Chlorination with Thionyl Chloride

This method is often preferred due to its efficiency and the formation of gaseous byproducts.

Materials:

-

4-Hydroxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Pyridine (optional, as a base)

-

Ice bath

-

Standard laboratory glassware with a reflux condenser and a gas trap

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzyl alcohol in anhydrous dichloromethane. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Reagent Addition: Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution dropwise. A slow addition rate is crucial to control the exothermic reaction and minimize side product formation.[1] If using pyridine (1.1 to 1.5 equivalents), it can be added to the initial solution before the thionyl chloride.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating or reflux may be necessary.[1]

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water. This will hydrolyze any remaining thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-hydroxybenzyl chloride.

Method B: Chlorination with Hydrogen Chloride

This method provides an alternative route using a common laboratory acid.

Materials:

-

4-Hydroxybenzyl alcohol

-

Concentrated hydrochloric acid (HCl)

-

Heating mantle or oil bath

-

Standard laboratory glassware with a reflux condenser

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzyl alcohol with an excess of concentrated hydrochloric acid.

-

Heating: Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC.

-

Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Washing: Wash the organic extract with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation: Optimizing for Success

The yield and purity of 4-hydroxybenzyl chloride are highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the synthesis.

| Parameter | Method A (Thionyl Chloride) | Method B (Hydrogen Chloride) | Rationale and Field Insights |

| Stoichiometry | SOCl₂ (1.1-1.5 eq.), Pyridine (optional, 1.1-1.5 eq.) | Excess concentrated HCl | A slight excess of the chlorinating agent ensures complete conversion of the alcohol. With thionyl chloride, the use of a base like pyridine can neutralize the generated HCl, which can otherwise catalyze side reactions.[3][4] |

| Solvent | Anhydrous Dichloromethane, Toluene | None (HCl is the solvent) | Inert, anhydrous solvents are crucial for the thionyl chloride method to prevent hydrolysis of the reagent and product.[1] |

| Temperature | 0°C to reflux | Reflux | Initial cooling for the thionyl chloride addition controls the exothermicity. Subsequent heating may be required to drive the reaction to completion. The HCl method generally requires heating to achieve a reasonable reaction rate. |

| Reaction Time | 1-6 hours | 4-12 hours | Reaction time is dependent on the substrate and temperature. Monitoring by TLC is essential to determine the point of completion. |

| Typical Yield | 70-95% | 60-85% | The thionyl chloride method generally provides higher yields due to its higher reactivity and the ease of removing byproducts. |

| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography | Purification is critical to remove unreacted starting material and side products. The choice between recrystallization and chromatography depends on the nature and quantity of impurities. |

Navigating the Challenges: Side Reactions and Purity

The bifunctional nature of 4-hydroxybenzyl alcohol presents a key challenge: the potential for side reactions involving the phenolic hydroxyl group.

Common Side Reactions:

-

Ether Formation (Self-Condensation): Under acidic conditions, one molecule of 4-hydroxybenzyl alcohol can react with another to form a dibenzyl ether.

-

Polymerization: The reactive nature of the product, 4-hydroxybenzyl chloride, can lead to polymerization, especially at elevated temperatures or in the presence of acidic impurities.

-

Reaction at the Phenolic Hydroxyl: While less reactive than the benzylic alcohol, the phenolic hydroxyl can react with thionyl chloride under harsh conditions, or with the product itself, leading to undesired byproducts.

-

Ring Chlorination: Electrophilic aromatic substitution can occur, leading to chlorinated byproducts on the benzene ring, though this is less common under the conditions described.[7]

Strategies for Minimizing Side Reactions and Ensuring Purity:

-

Control of Reaction Temperature: Maintaining a low temperature during the addition of thionyl chloride is critical to control the reaction rate and prevent unwanted side reactions.[1]

-

Use of a Base: The addition of a non-nucleophilic base like pyridine in the thionyl chloride method helps to neutralize the generated HCl, which can catalyze polymerization and ether formation.[1][3][4]

-

Anhydrous Conditions: The presence of water can lead to the hydrolysis of thionyl chloride and the product, reducing the yield. Therefore, using anhydrous solvents and reagents is essential.[1]

-

Purification:

-

Recrystallization: This is an effective method for purifying the solid product. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.

-

Column Chromatography: For removing impurities with similar polarity to the product, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexane is a common eluent system.

-

Characterization of 4-Hydroxybenzyl Chloride

Proper characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of 4-hydroxybenzyl chloride will show characteristic signals for the aromatic protons (typically two doublets in the aromatic region), a singlet for the benzylic protons (-CH₂Cl), and a broad singlet for the phenolic hydroxyl proton (-OH).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching for the aromatic and benzylic protons, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a chlorine atom ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio).[1]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Conclusion

The synthesis of 4-hydroxybenzyl chloride from 4-hydroxybenzyl alcohol is a critical transformation for accessing a versatile chemical intermediate. While the reaction appears straightforward, a thorough understanding of the underlying mechanisms, careful control of reaction conditions, and strategic purification are paramount to achieving high yields and purity. This guide has provided a detailed framework for researchers and drug development professionals to confidently and efficiently perform this synthesis, emphasizing the practical insights necessary for success in a laboratory setting. By applying the principles and protocols outlined herein, scientists can effectively harness the synthetic potential of 4-hydroxybenzyl chloride for their research and development endeavors.

References

-

4-hydroxybenzylalcohol + socl2 gives - Filo. (URL: [Link])

- Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. (URL: not available)

-

In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? - Quora. (URL: [Link])

-

A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions | Request PDF - ResearchGate. (URL: [Link])

-

Benzyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. (URL: [Link])

-

A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions - Organic Chemistry Portal. (URL: [Link])

- CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google P

-

write the major product. - Brainly.in. (URL: [Link])

-

Help with thionyl chloride halogenation : r/OrganicChemistry - Reddit. (URL: [Link])

-

Synthesis of 4-Chloro-2,6-bis(5-fluoro-2-hydroxybenzyl)phenol (1) - PrepChem.com. (URL: [Link])

-

Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. (URL: [Link])

-

4 - Organic Syntheses Procedure. (URL: [Link])

- Recrystallization and Crystalliz

-

Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - NIH. (URL: [Link])

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (URL: [Link])

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (URL: [Link])

-

Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - NIH. (URL: [Link])

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718). (URL: [Link])

- US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google P

-

Synthesis of thionyl chloride: (LC015) - DIAL@UCLouvain. (URL: [Link])

-

chlorination of benzyl alcohol - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

-

4-Hydroxybenzyl chloride | CAS#:35421-08-0 | Chemsrc. (URL: [Link])

-

13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0166754) - NP-MRD. (URL: [Link])

-

Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - NIH. (URL: [Link])

-

Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra - SciSpace. (URL: [Link])

-

Benzenemethanol, 4-hydroxy- - the NIST WebBook. (URL: [Link])

-

Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products - MDPI. (URL: [Link])

-

(PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection - ResearchGate. (URL: [Link])

-

Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems - Agilent. (URL: [Link])

-

Reactions of alcohols with hydrohalic acids (HX) - Chemistry LibreTexts. (URL: [Link])

-

"CHEM 222, Chapter 11: Reaction of Alcohols with HCl" by Katie Garber - Digital Commons @ St. Norbert College. (URL: [Link])

-

Synthesis of alkyl chlorides - Organic Chemistry Portal. (URL: [Link])

-

10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. 4-Hydroxybenzyl chloride | 35421-08-0 | Benchchem [benchchem.com]

- 2. 4-hydroxybenzylalcohol + socl2 gives | Filo [askfilo.com]

- 3. orgosolver.com [orgosolver.com]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-(Chloromethyl)phenol | C7H7ClO | CID 35684 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Elucidating the Molecular Identity of 4-Hydroxybenzyl Chloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxybenzyl Chloride

4-Hydroxybenzyl chloride, also known as 4-(chloromethyl)phenol, is a bifunctional organic compound featuring a hydroxyl group and a chloromethyl group attached to a benzene ring in a para substitution pattern. Its chemical formula is C₇H₇ClO, and it is registered under CAS number 35421-08-0.[1][2][3] This molecule serves as a versatile synthon in organic chemistry, particularly in the synthesis of pharmaceuticals and other complex organic molecules, due to the distinct reactivity of its functional groups.[4]

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. For a molecule like 4-Hydroxybenzyl chloride, a combination of spectroscopic techniques is essential to verify its identity, purity, and structure. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Hydroxybenzyl chloride, written from the perspective of a Senior Application Scientist. We will not only present the data but also delve into the causal relationships between the molecular structure and the resulting spectral features, providing a robust framework for researchers.

¹H and ¹³C NMR Spectroscopy: Mapping the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4-Hydroxybenzyl chloride, we expect to see three distinct sets of signals corresponding to the phenolic hydroxyl proton, the aromatic protons, and the benzylic methylene protons.

-

Phenolic Proton (-OH): This proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature, but it can often be found in the range of 5.0-6.0 ppm.[4] The broadness is due to chemical exchange with residual water or intermolecular hydrogen bonding.

-

Aromatic Protons (-C₆H₄-): The 1,4-disubstituted pattern of the benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two sets of doublets in the aromatic region (typically 6.8 - 7.3 ppm).[4] The protons ortho to the electron-donating -OH group (H-3, H-5) are shielded and appear upfield, while the protons ortho to the electron-withdrawing -CH₂Cl group (H-2, H-6) are deshielded and appear downfield.

-

Benzylic Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are deshielded by the adjacent chlorine atom and the aromatic ring. They are expected to produce a sharp singlet around 4.6 ppm.[4] This signal is a key diagnostic marker for the chloromethyl moiety.

Table 1: Summary of Expected ¹H NMR Data for 4-Hydroxybenzyl Chloride

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic OH | 5.0 - 6.0 (Variable) | Broad Singlet | 1H |

| Aromatic CH (ortho to OH) | ~6.8 | Doublet | 2H |

| Aromatic CH (ortho to CH₂Cl) | ~7.3 | Doublet | 2H |

| Benzylic CH₂Cl | ~4.6 | Singlet | 2H |

| Note: Data is estimated based on typical values for similar structures.[4] |

-

Sample Preparation: Dissolve ~5-10 mg of 4-Hydroxybenzyl chloride in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for observing exchangeable protons like the phenolic -OH.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A spectral width of 0-12 ppm is typically sufficient.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the symmetric 4-Hydroxybenzyl chloride, we expect to see five distinct signals.

-

Benzylic Carbon (-CH₂Cl): This carbon is directly attached to the electronegative chlorine atom, causing a significant downfield shift to approximately 45-50 ppm.[4]

-

Aromatic Carbons (-C₆H₄-): Four signals are expected for the aromatic carbons due to the molecule's symmetry.

-

C-OH (C4): The carbon bearing the hydroxyl group is highly deshielded and appears furthest downfield in the aromatic region, typically between 154-158 ppm.[4]

-

C-CH₂Cl (C1): The carbon attached to the chloromethyl group is also deshielded, appearing around 128-133 ppm.[4]

-

CH (C2, C6): The two equivalent carbons ortho to the chloromethyl group.

-

CH (C3, C5): The two equivalent carbons ortho to the hydroxyl group, which appear the most upfield of the aromatic carbons (around 115 ppm) due to the shielding effect of the -OH group.[4]

-

Table 2: Summary of Expected ¹³C NMR Data for 4-Hydroxybenzyl Chloride

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Benzylic CH₂Cl | 45 - 50 |

| Aromatic CH (C3, C5) | ~115 |

| Aromatic CH (C2, C6) | ~130 |

| Aromatic C-CH₂Cl (C1) | 128 - 133 |

| Aromatic C-OH (C4) | 154 - 158 |

| Note: Data is estimated based on known substituent effects.[4] |

Diagram 1: Molecular Structure and NMR Assignments

Caption: Structure of 4-Hydroxybenzyl chloride with key NMR shifts.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 4-Hydroxybenzyl chloride will be dominated by features corresponding to its phenolic -OH, aromatic ring, and alkyl halide C-Cl bond.

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a classic signature of the hydrogen-bonded hydroxyl group of a phenol.

-

Aromatic C-H Stretch: A sharp absorption of medium intensity typically appears just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretch: The C-H stretches of the -CH₂- group will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

Aromatic C=C Stretch: One or more sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-O Stretch: The stretching vibration of the phenolic C-O bond will produce a strong band around 1200-1260 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 3: Summary of Key IR Absorption Bands for 4-Hydroxybenzyl Chloride

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | > 3000 | Medium, Sharp |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid 4-Hydroxybenzyl chloride sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula C₇H₇ClO has a monoisotopic mass of approximately 142.02 Da.[1][4][5]

-

Molecular Ion (M⁺): A key feature in the mass spectrum will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

-

M⁺ peak at m/z 142 (corresponding to the molecule with ³⁵Cl).

-

M+2 peak at m/z 144 (corresponding to the molecule with ³⁷Cl). The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[4]

-

-

Key Fragmentation Pathways:

-

Loss of Cl: The most common fragmentation for benzyl chlorides is the loss of the chlorine radical to form a stable hydroxybenzyl carbocation ([M-Cl]⁺) at m/z 107 . This is often the base peak in the spectrum.

-

Loss of CH₂Cl: Cleavage of the bond between the ring and the chloromethyl group can lead to the formation of a hydroxyphenyl cation at m/z 93 .

-

Table 4: Expected Key Peaks in the Mass Spectrum of 4-Hydroxybenzyl Chloride

| m/z | Identity | Notes |

| 144 | [M+2]⁺ | Isotope peak for ³⁷Cl, ~1/3 the intensity of m/z 142 |

| 142 | [M]⁺ | Molecular ion with ³⁵Cl |

| 107 | [M-Cl]⁺ | Loss of chlorine; often the base peak |

| 77 | [C₆H₅]⁺ | Loss of both OH and CH₂Cl, followed by rearrangement |

-

Sample Preparation: Prepare a dilute solution of 4-Hydroxybenzyl chloride (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar DB-5 column). The GC oven temperature program is set to separate the analyte from any impurities or solvent.

-

Ionization and MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, typically an Electron Ionization (EI) source (70 eV). The resulting ions are separated by their mass-to-charge ratio in the mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to 4-Hydroxybenzyl chloride, identifying the molecular ion cluster and key fragment ions.

Diagram 2: Integrated Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of 4-Hydroxybenzyl chloride.

Conclusion

The structural confirmation of 4-Hydroxybenzyl chloride is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeleton, confirming the 1,4-disubstitution pattern. IR spectroscopy verifies the presence of the key phenolic hydroxyl and chloromethyl functional groups. Finally, mass spectrometry confirms the correct molecular weight and elemental composition, with the characteristic 3:1 isotope pattern for the molecular ion providing definitive evidence of a single chlorine atom. Together, these techniques provide a self-validating system for the comprehensive characterization of this important chemical intermediate.

References

Physical properties of 4-Hydroxybenzyl chloride melting and boiling point

An In-depth Technical Guide to the Physical Properties of 4-Hydroxybenzyl Chloride: Melting and Boiling Point Determination for the Research Professional

This guide provides a detailed exploration of the physical properties of 4-Hydroxybenzyl chloride (4-(chloromethyl)phenol), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into the experimental determination of these crucial parameters. We will delve into the nuances of handling a reactive benzylic chloride, ensuring both accuracy and safety in the laboratory.

Introduction to 4-Hydroxybenzyl Chloride: A Versatile Synthon

4-Hydroxybenzyl chloride, with the chemical formula C₇H₇ClO, is a bifunctional organic compound featuring a phenol and a benzyl chloride moiety.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and polymer industries. Its reactivity, primarily at the benzylic carbon, allows for a variety of nucleophilic substitution reactions, making it a key building block for more complex molecules.[2] However, this reactivity also presents challenges in the characterization of its physical properties, especially its thermal behavior.

Core Physical Properties of 4-Hydroxybenzyl Chloride

A comprehensive understanding of a compound's physical properties is fundamental to its application and process development. The following table summarizes the key physical data for 4-Hydroxybenzyl chloride.

| Physical Property | Value | Source |

| Molecular Formula | C₇H₇ClO | [1] |

| Molecular Weight | 142.58 g/mol | [1] |

| CAS Number | 35421-08-0 | [1] |

| Density | 1.233 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 257.4 ± 15.0 °C at 760 mmHg | [1][3][4] |

| Melting Point | Not Available (N/A) | [5] |

| Flash Point | 109.5 °C | [4] |

The Challenge of Determining the Melting Point: A Case of Thermal Instability

During the synthesis of 4-Hydroxybenzyl chloride, careful temperature control is crucial to prevent decomposition.[1] This inherent instability necessitates a cautious approach when attempting to determine its melting point. Standard melting point determination techniques that involve heating the sample may induce decomposition, leading to a darkening of the sample and a broad, ill-defined melting range, which would not represent a true phase transition.

Boiling Point Determination: Theoretical and Practical Considerations

The predicted boiling point of 4-Hydroxybenzyl chloride is approximately 257.4 °C at atmospheric pressure.[1][3][4] Attempting to verify this experimentally at 760 mmHg is likely to result in significant decomposition. The high temperature required for boiling can promote side reactions, including polymerization and the release of hazardous hydrogen chloride gas.

For thermally sensitive compounds like 4-Hydroxybenzyl chloride, boiling point determination under reduced pressure is the recommended approach. By lowering the external pressure, the boiling point of the liquid is significantly reduced, minimizing the risk of thermal decomposition. The relationship between pressure and boiling point can be estimated using a pressure-temperature nomograph or the Clausius-Clapeyron equation.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the determination of the melting and boiling points of thermally sensitive compounds like 4-Hydroxybenzyl chloride, with an emphasis on safety and data integrity.

Melting Point Determination (with Caution for Decomposition)

The primary objective when attempting to determine the melting point of a potentially unstable compound is to observe for decomposition rather than a true melt.

Methodology:

-

Sample Preparation: A small, finely powdered sample of high-purity 4-Hydroxybenzyl chloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus with a variable heating rate and a viewing window is essential.

-

Rapid Initial Screening: A preliminary rapid heating (10-20 °C/min) can provide an approximate temperature at which changes in the sample occur.

-

Slow, Controlled Heating: A second, fresh sample is heated at a slow rate (1-2 °C/min) starting from at least 20 °C below the temperature observed in the initial screening.

-

Observation: The sample should be observed closely for any of the following:

-

True Melting: A clear transition from a solid to a liquid.

-

Decomposition: Color change (e.g., darkening to brown or black), gas evolution, or charring.

-

-

Reporting: The temperature range over which these changes occur should be recorded. It is crucial to report the observation of decomposition rather than a melting point.

Caption: Workflow for Melting Point Determination of 4-Hydroxybenzyl Chloride.

Boiling Point Determination under Reduced Pressure

This method is designed to determine the boiling point of 4-Hydroxybenzyl chloride while minimizing thermal decomposition.

Methodology:

-

Apparatus Setup: A micro-boiling point apparatus is assembled within a fume hood. This typically consists of a small test tube containing the sample, a thermometer with the bulb positioned in the vapor phase above the liquid, and an inverted capillary tube (sealed at one end) placed within the sample. The apparatus is connected to a vacuum source with a manometer to measure the pressure accurately.

-

Sample Introduction: A small volume (a few milliliters) of 4-Hydroxybenzyl chloride is placed in the test tube.

-

Pressure Reduction: The system is evacuated to a stable, reduced pressure (e.g., 10-20 mmHg).

-

Controlled Heating: The sample is heated gently and slowly using a suitable heating bath (e.g., silicone oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The boiling point at the recorded pressure is the temperature at which the stream of bubbles just ceases upon very slow cooling, and the liquid begins to enter the capillary tube.

-

Data Correlation: The experimentally determined boiling point at a specific pressure can be correlated to the boiling point at atmospheric pressure using a pressure-temperature nomograph.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Conclusion: A Call for Careful and Methodical Characterization

4-Hydroxybenzyl chloride is a valuable synthetic intermediate whose utility is underscored by its inherent reactivity. This same reactivity, however, complicates the determination of its fundamental physical properties. While a predicted boiling point is available, the absence of a reported melting point strongly suggests thermal decomposition. Researchers and scientists working with this compound must approach its physical characterization with a robust understanding of its stability limitations. The experimental protocols outlined in this guide provide a framework for obtaining reliable data while ensuring the safety and integrity of the analysis. The use of techniques such as boiling point determination under reduced pressure is not merely a suggestion but a necessity for accurate characterization of thermally sensitive materials like 4-Hydroxybenzyl chloride.

References

-

Chemsrc. (2025). 4-Hydroxybenzyl chloride | CAS#:35421-08-0. Retrieved from [Link]

Sources

electrophilic aromatic substitution reactions of 4-Hydroxybenzyl chloride

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4-Hydroxybenzyl Chloride

Abstract

4-Hydroxybenzyl chloride is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. While its reactivity is often dominated by nucleophilic substitution at the benzylic carbon, the strategic functionalization of its aromatic ring via electrophilic aromatic substitution (EAS) opens a vast landscape for molecular diversification.[1] This guide provides a comprehensive technical overview of the principles, protocols, and challenges associated with the EAS reactions of 4-Hydroxybenzyl chloride. We will delve into the mechanistic underpinnings that govern regioselectivity, present field-proven experimental methodologies, and discuss critical considerations for researchers aiming to leverage this versatile synthon in complex molecular design.

The Duality of Reactivity: Understanding the 4-Hydroxybenzyl Chloride Moiety

4-Hydroxybenzyl chloride, with its phenolic hydroxyl group and benzylic chloride, presents two distinct centers for chemical transformation. The benzylic carbon is highly electrophilic and susceptible to nucleophilic attack (SN1/SN2 pathways), making it a valuable building block for introducing the 4-hydroxybenzyl moiety into larger structures.[1] However, the benzene ring itself, rich in π-electrons, is a nucleophile that can undergo electrophilic aromatic substitution.[2] The key to successfully manipulating this molecule lies in understanding the interplay between the substituents and selecting conditions that favor one reaction pathway over the other.

This guide focuses exclusively on the latter pathway: the direct functionalization of the aromatic core.

Synthesis of the Starting Material

A common and reliable method for the synthesis of 4-Hydroxybenzyl chloride involves the chlorination of 4-hydroxybenzyl alcohol using thionyl chloride (SOCl₂).[3][4] This reaction proceeds efficiently, converting the primary alcohol into the corresponding benzylic chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.[4]

Theoretical Framework: Predicting Regioselectivity in EAS Reactions

The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present.[5] These groups influence both the overall reactivity of the ring (activation or deactivation) and the position of the incoming electrophile (regioselectivity).[5][6]

Analysis of Substituent Directing Effects

In 4-Hydroxybenzyl chloride, two substituents influence the reaction: the hydroxyl (-OH) group and the chloromethyl (-CH₂Cl) group.

-

Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho-, para-director .[7][8] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the ring via resonance. This donation significantly stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the EAS mechanism, thereby lowering the activation energy of the reaction.[9][10] The resonance structures show a buildup of negative charge specifically at the ortho and para positions, making them the most nucleophilic sites for electrophilic attack.[6][11]

-

Chloromethyl (-CH₂Cl) Group: The -CH₂Cl group is generally considered a weak deactivating group and an ortho-, para-director . The deactivation arises from the inductive electron-withdrawing effect of the electronegative chlorine atom. However, like other alkyl groups, it can stabilize the sigma complex through hyperconjugation and is thus ortho-, para-directing.

The Dominant Influence: Causality of Regioselective Substitution

When multiple substituents are present, the most powerful activating group dictates the position of substitution.[12] In the case of 4-Hydroxybenzyl chloride, the strongly activating, resonance-donating -OH group overwhelmingly dominates the weakly deactivating -CH₂Cl group.

Since the para position relative to the -OH group is already occupied by the -CH₂Cl group, electrophilic attack will be directed exclusively to the two equivalent ortho positions (C3 and C5).

4-Hydroxybenzyl chloride

4-Hydroxybenzyl chloride

>]; "Res1" [label=<

Negative charge at ortho position

Negative charge at ortho position

>]; "Res2" [label=<

Negative charge at para position

Negative charge at para position

>]; "Res3" [label=<

Negative charge at ortho position

Negative charge at ortho position

>]; "Start" -> "Res1" [label="↔"]; "Res1" -> "Res2" [label="↔"]; "Res2" -> "Res3" [label="↔"]; } }

Diagram 1: Resonance structures showing electron donation from the -OH group.

The general mechanism for these reactions follows a two-step process: attack by the aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.[13]

Diagram 2: A generalized workflow for the EAS mechanism.

Key EAS Reactions and Experimental Protocols

The high activation of the ring by the hydroxyl group means that EAS reactions on 4-Hydroxybenzyl chloride can often proceed under milder conditions than those required for benzene itself.[9][10] However, this high reactivity also presents a risk of polysubstitution, which must be managed through careful control of stoichiometry and reaction conditions.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a versatile functional group that can be further reduced to an amine. For phenols, nitration is typically carried out with dilute nitric acid, as the use of the standard concentrated nitric and sulfuric acid mixture can lead to oxidation and degradation of the starting material.[8]

The expected major product is 4-(chloromethyl)-2-nitrophenol .[14]

Protocol: Synthesis of 4-(chloromethyl)-2-nitrophenol

-

Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-Hydroxybenzyl chloride (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane at 0-5 °C.

-

Electrophile Generation & Addition: Slowly add a solution of dilute nitric acid (e.g., 70%, 1.1 eq) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C. The choice to avoid sulfuric acid is deliberate; the activated ring does not require the highly reactive nitronium ion (NO₂⁺) generated by a mixed acid system, and its absence minimizes oxidative side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 1-3 hours.

-

Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. The product should precipitate as a solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-(chloromethyl)-2-nitrophenol.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 3: Step-by-step workflow for the nitration of 4-Hydroxybenzyl chloride.

Halogenation

Due to the high activation from the -OH group, halogenation of phenols can occur readily even without a Lewis acid catalyst, which is typically required for less activated rings.[10] To avoid polysubstitution (i.e., the formation of 2,4,6-tribromophenol in the case of bromine water), the reaction should be performed in a less polar solvent and at low temperatures.[9]

Protocol: Monobromination of 4-Hydroxybenzyl chloride

-

Reagent Preparation: Dissolve 4-Hydroxybenzyl chloride (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) in a flask protected from light. Cool the solution to 0 °C. The choice of a non-polar solvent is critical to moderate the reactivity of both the substrate and the bromine, thereby preventing over-halogenation.

-

Bromine Addition: Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction Completion: Allow the reaction to stir at low temperature for 1-2 hours after the addition is complete. Monitor via TLC.

-

Workup: Wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with water and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

| Reaction | Electrophile | Typical Conditions | Key Consideration |

| Nitration | NO₂⁺ (from HNO₃) | Dilute HNO₃, 0-10 °C | Avoids strong oxidizing conditions of mixed acid. |

| Bromination | Br₂ | Br₂ in CCl₄, 0 °C | Use of non-polar solvent prevents polysubstitution. |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Reaction is often reversible; temperature control is key. |

| Friedel-Crafts | R⁺ or RCO⁺ | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Potential for catalyst complexation with -OH group. |

Table 1: Summary of common EAS reactions and key experimental considerations.

Friedel-Crafts Alkylation and Acylation: A Major Challenge

Standard Friedel-Crafts reactions, which employ strong Lewis acids like AlCl₃, are generally incompatible with phenols.[15][16] There are two primary reasons for this:

-

Catalyst Deactivation: The lone pairs on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst, forming a complex. This deactivates the catalyst and also deactivates the aromatic ring toward further electrophilic attack.

-

Rearrangement & Side Reactions: The conditions can promote unwanted side reactions, including polymerization of the benzyl chloride starting material.

To perform a successful Friedel-Crafts reaction on this substrate, a common strategy is to first protect the hydroxyl group as an ether (e.g., a methyl or benzyl ether). This removes the acidic proton and prevents coordination with the Lewis acid. After the EAS reaction is complete, the protecting group can be removed to regenerate the phenol.

Conclusion

The electrophilic aromatic substitution of 4-Hydroxybenzyl chloride is a powerful tool for creating complex, functionalized phenolic compounds. A thorough understanding of the dominant ortho-directing effect of the hydroxyl group is paramount for predicting the reaction's outcome. While the high reactivity of the ring allows for mild reaction conditions for nitration and halogenation, it also necessitates careful control to prevent side reactions like polysubstitution. For reactions like Friedel-Crafts, which require Lewis acid catalysis, a protecting group strategy is essential. By applying the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this versatile building block for applications in drug discovery and advanced materials development.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Phenol?

- Unit-III Aromatic electrophilic substitution reactions of Phenol. (n.d.).

- EvitaChem. (n.d.). Buy 4-Hydroxybenzyl chloride (EVT-299839) | 35421-08-0.

- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.

- Phenol Electrophilic substitution rxn. (n.d.).

- Benchchem. (n.d.). 4-Hydroxybenzyl chloride | 35421-08-0.

- Testbook. (n.d.). Electrophilic Substitution Reactions of Phenols - Comprehensive Guide.

- Filo. (2024, December 1). 4-hydroxybenzylalcohol + socl2 gives.

- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.

- Chemistry LibreTexts. (2020, May 30). Substituent Effects on the EAS Reaction.

- Zhang, K. M. (2008). Selective nitration of benzyl chloride and its application nitrobenzaldehyde synthesis. (Master's thesis).

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Advanced ChemBlocks. (n.d.). 4-hydroxy-3-nitro-benzyl chloride 95%.

- Electrophilic Aromatic Substitution. (n.d.).

- Electrophilic Aromatic Substitution. (n.d.). Chapter 18.

- ChemTalk. (n.d.). Directing Effects.

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

- Leah4Sci. (2021, February 18). Ortho Meta Para Directing Effects in EAS Reactions.

- Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

- Crash Course. (2021, November 10). More EAS & Benzylic Reactions: Crash Course Organic Chemistry #39. YouTube.

- Khan, S. (n.d.). Friedel-Crafts acylation. Khan Academy.

- Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

- Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

- Majumdar, S., & Giri, R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 41913-41953.

Sources

- 1. 4-Hydroxybenzyl chloride | 35421-08-0 | Benchchem [benchchem.com]

- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 3. Buy 4-Hydroxybenzyl chloride (EVT-299839) | 35421-08-0 [evitachem.com]

- 4. 4-hydroxybenzylalcohol + socl2 gives | Filo [askfilo.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. What is the mechanism of Phenol? [synapse.patsnap.com]

- 8. oms.bdu.ac.in [oms.bdu.ac.in]

- 9. byjus.com [byjus.com]

- 10. testbook.com [testbook.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. youtube.com [youtube.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. 4-hydroxy-3-nitro-benzyl chloride 95% | CAS: 6694-75-3 | AChemBlock [achemblock.com]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxybenzyl Chloride: A Bifunctional Synthon for Advanced Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzyl chloride, also known as 4-(chloromethyl)phenol, is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis.[1] Its structure, featuring both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, allows for a wide range of chemical transformations. This dual reactivity enables its use as a precursor for introducing the 4-hydroxybenzyl moiety into complex molecules, including pharmaceutical intermediates, functional polymers, and protected chemical structures.[1][2] This guide provides an in-depth exploration of the synthesis, core reactivity, mechanistic pathways, and strategic applications of 4-hydroxybenzyl chloride, offering field-proven insights and detailed experimental protocols for laboratory application.

Introduction to a Versatile Reagent

In the landscape of organic chemistry, reagents that offer multiple, distinct reaction pathways are invaluable. 4-Hydroxybenzyl chloride (CAS 35421-08-0) stands out as such a compound.[3][4] Its significance lies in the orthogonal reactivity of its two functional groups. The benzylic chloride provides a highly electrophilic carbon center, readily participating in nucleophilic substitution reactions.[1] Simultaneously, the phenolic hydroxyl group can act as a nucleophile or an activating group for the aromatic ring, though it often requires protection to achieve chemoselectivity in multi-step syntheses.[1] This inherent duality makes it a powerful tool for constructing ethers, esters, and carbon-carbon bonds, and it is a key starting material for advanced pharmaceutical intermediates, such as those used in the synthesis of the diabetes drug Empagliflozin.[1]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO | [3][4][5] |

| Molecular Weight | 142.58 g/mol | [3][5] |

| Appearance | Colorless liquid or solid | [2][4] |

| Boiling Point | 257.4 °C at 760 mmHg | [4][6][7] |

| Flash Point | 109.5 °C | [4][6][7] |

| Density | ~1.233 g/cm³ | [4][6][7] |

| Solubility | Soluble in organic solvents (ethanol, ether); insoluble in water. | [2] |

Safety, Handling, and Storage

4-Hydroxybenzyl chloride is a hazardous chemical requiring careful handling in a well-ventilated fume hood.

-

Hazards: It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[8][9] It is also suspected of causing genetic defects and cancer.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The compound may be light and moisture sensitive.[8]

Synthesis of 4-Hydroxybenzyl Chloride

The most direct laboratory synthesis involves the chlorination of its corresponding alcohol, 4-hydroxybenzyl alcohol. This transformation is typically achieved using thionyl chloride (SOCl₂), which converts the benzylic hydroxyl group into a chloride, a good leaving group.[10]

Detailed Protocol: Synthesis from 4-Hydroxybenzyl Alcohol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), suspend 4-hydroxybenzyl alcohol (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C using an ice bath. This is crucial to control the exothermicity of the initial reaction.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (1.1-1.2 eq) dropwise to the cooled and stirring suspension. The dropwise addition prevents a rapid release of HCl and SO₂ gases.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it into a beaker of ice water. The water hydrolyzes any remaining SOCl₂.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, followed by a brine wash to remove excess water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-hydroxybenzyl chloride. The product can be purified further by chromatography if necessary.[11]

Core Reactivity and Mechanistic Insights

The utility of 4-hydroxybenzyl chloride stems from its two reactive centers. Strategic synthesis often involves leveraging one site while the other is dormant or protected.

Caption: Dual reactivity of 4-hydroxybenzyl chloride.

Reactions at the Benzylic Carbon: Nucleophilic Substitution

The benzylic chloride is an excellent electrophile due to the stability of the potential benzylic carbocation intermediate, making it highly susceptible to nucleophilic attack. While it can proceed via an Sₙ1 pathway, for a primary benzylic halide like this, the Sₙ2 mechanism is highly prevalent and often preferred for controlled synthesis.[1][12]

This is a classic and highly effective method for forming ether linkages.[12] The reaction involves an alkoxide or phenoxide ion acting as a nucleophile, which displaces the chloride ion from 4-hydroxybenzyl chloride in an Sₙ2 reaction.[12][13]

Causality Behind the Protocol:

-

Base: A base (e.g., K₂CO₃, NaH) is required to deprotonate the nucleophilic alcohol or phenol, generating the much more nucleophilic alkoxide/phenoxide ion.[14][15]

-

Solvent: A polar aprotic solvent like DMF or acetone is often used. It solvates the cation of the base but does not solvate the nucleophile, keeping it "naked" and highly reactive.

-

Mechanism: The reaction proceeds via a backside attack on the electrophilic benzylic carbon, leading to inversion of stereochemistry if the carbon were chiral.[12]

Caption: General workflow for Williamson ether synthesis.

In the presence of a Lewis acid catalyst (e.g., AlCl₃), 4-hydroxybenzyl chloride can act as an alkylating agent for another aromatic ring.[16][17] The Lewis acid helps generate a benzylic carbocation, which then acts as the electrophile in an electrophilic aromatic substitution.[16] However, the free hydroxyl group is a strong activating group and can coordinate with the Lewis acid, complicating the reaction. Therefore, protection of the hydroxyl group is often a prerequisite for successful Friedel-Crafts alkylation.

The benzylic chloride readily reacts with a variety of other nucleophiles.

-

Amines: React to form secondary or tertiary benzylamines.[2]

-

Cyanide (CN⁻): Forms (4-hydroxyphenyl)acetonitrile, a precursor to carboxylic acids and amines.[18]

-

Azide (N₃⁻): Yields 4-hydroxybenzyl azide, which can be reduced to the corresponding amine or used in click chemistry.[19]

Reactions at the Phenolic Hydroxyl Group

The phenolic -OH group can undergo reactions typical of phenols, such as esterification or acylation with acyl chlorides or anhydrides in the presence of a base like pyridine.[1]

Caption: The SN2 mechanism at the benzylic carbon.

The Importance of Protecting Groups

To perform a nucleophilic substitution at the benzylic chloride without interference from the acidic phenolic proton, the hydroxyl group must often be protected.[1][20]

Strategic Rationale:

-

Protect: The hydroxyl group is converted into a non-acidic, unreactive group (e.g., an acetate ester or a silyl ether). This ensures it does not consume the base or act as a competing nucleophile.

-

React: The desired reaction (e.g., Williamson ether synthesis) is carried out at the benzylic chloride position of the protected intermediate.

-

Deprotect: The protecting group is removed under conditions that do not affect the newly formed bond, regenerating the free hydroxyl group in the final product.

This strategy of protection and deprotection is a cornerstone of complex organic synthesis, enabling high chemoselectivity.[20]

Applications in Advanced Synthesis

The versatility of 4-hydroxybenzyl chloride makes it a valuable precursor in several fields.

-

Pharmaceuticals: It is a documented starting material for intermediates in the synthesis of Empagliflozin, a sodium-glucose co-transporter-2 (SGLT-2) inhibitor for treating type 2 diabetes.[1] Its structure is incorporated into the core of the final drug molecule.

-

Polymer Science: The bifunctionality of 4-hydroxybenzyl chloride allows it to be used as a monomer for creating functional polymers and hypercrosslinked networks, which have applications in areas like CO₂ capture.[1]

-

Protecting Group Chemistry: The 4-hydroxybenzyl group itself, once attached to a molecule, can serve as a protecting group for other functionalities, particularly alcohols.[21]

Conclusion

4-Hydroxybenzyl chloride is more than a simple aromatic halide; it is a strategic synthon offering dual modes of reactivity. Its electrophilic benzylic carbon is primed for a host of nucleophilic substitution reactions, most notably the robust Williamson ether synthesis, while its phenolic hydroxyl group provides a handle for further functionalization or requires strategic protection to direct reactivity. A comprehensive understanding of its properties, reaction mechanisms, and the interplay between its two functional groups allows researchers and drug development professionals to harness its full potential in the efficient construction of complex and high-value molecules.

References

- Benchchem. (n.d.). 4-Hydroxybenzyl chloride | 35421-08-0.

- EvitaChem. (n.d.). Buy 4-Hydroxybenzyl chloride (EVT-299839) | 35421-08-0.

- PrepChem.com. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol.

- PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride.

- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.

- ChemicalBook. (2023). 4-Hydroxybenzyl chloride | 35421-08-0.

- Google Patents. (n.d.). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

- Khan Academy. (n.d.). Williamson ether synthesis.

- Sigma-Aldrich. (2023). Safety Data Sheet - Benzyl chloride. Retrieved from Sigma-Aldrich. (Note: SDS for Benzyl Chloride is used as a proxy for general hazards of benzylic chlorides).

- Fisher Scientific. (2021). Safety Data Sheet - p-Chlorobenzyl chloride. Retrieved from Fisher Scientific. (Note: SDS for a related compound is used to infer handling procedures).

- Fisher Scientific. (2021). Safety Data Sheet - 4-Hydroxybenzyl alcohol.

- Chemchart. (n.d.). 4-Hydroxybenzyl chloride (35421-08-0).

- Guidechem. (n.d.). 4-Hydroxybenzyl chloride 35421-08-0.

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

- Benchchem. (n.d.). Application Notes and Protocols: 2-Chloro-4-(hydroxymethyl)phenol in Agrochemical Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Hayashi, H., & Oka, S. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(3), 514-518.

- Filo. (2023). 4-hydroxybenzylalcohol + socl2 gives.

- Pearson+. (n.d.). The Williamson ether synthesis involves the displacement of an al....

- ECHEMI. (n.d.). 4-(Chloromethyl)phenol | 35421-08-0.

- PubChem. (n.d.). 4-(Chloromethyl)phenol.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Lifechem Pharma. (n.d.). 4-hydroxy Benzyl Alcohol | Chemical Intermediate India.

- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.

- Chemsrc. (n.d.). 4-Hydroxybenzyl chloride | CAS#:35421-08-0.

- Zhang, Y., et al. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. RSC Advances, 8(34), 19135-19142.

- Dence, C. W., & Sarkanen, K. V. (1960). Reactions of p-Hydroxybenzyl Alcohol Derivatives and Their Methyl Ethers with Molecular Chlorine. The Journal of Organic Chemistry, 25(5), 715–720.

- Hansen, M. R., & Skrydstrup, T. (2013). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 78(12), 6074–6086.

- LibreTexts Chemistry. (2023). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Chemistry Steps. (2023). Friedel-Crafts Alkylation with Practice Problems.

- Sciencemadness.org. (n.d.). preparation of cyanoalkylated phenols.

- PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol.

- Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes | Organic Chemistry II.

- Research India Publications. (n.d.). Microwaves Assisted Fast and Clean O-alkylation of 3-hydroxychromones in Aqueous Medium.

- Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.

- Biblioteka Nauki. (n.d.). Single pot benzylation of o-xylene with benzyl chloride and benzyl alcohol over pillared montmorillonites.

Sources

- 1. 4-Hydroxybenzyl chloride | 35421-08-0 | Benchchem [benchchem.com]

- 2. Buy 4-Hydroxybenzyl chloride (EVT-299839) | 35421-08-0 [evitachem.com]

- 3. 4-Hydroxybenzyl chloride | 35421-08-0 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-(Chloromethyl)phenol | C7H7ClO | CID 35684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 4-Hydroxybenzyl chloride | CAS#:35421-08-0 | Chemsrc [chemsrc.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-hydroxybenzylalcohol + socl2 gives | Filo [askfilo.com]

- 11. benchchem.com [benchchem.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Khan Academy [khanacademy.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 18. sciencemadness.org [sciencemadness.org]

- 19. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 20. Protective Groups [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

Biological activities of 4-Hydroxybenzyl chloride derivatives

An In-Depth Technical Guide to the Biological Activities of 4-Hydroxybenzyl Chloride Derivatives

Executive Summary

4-Hydroxybenzyl chloride (4-HBC) is a bifunctional organic compound of significant interest in medicinal chemistry. Its structure, featuring both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, makes it a versatile synthon for developing a diverse range of derivatives.[1] This guide provides a comprehensive technical overview of the principal biological activities exhibited by these derivatives, targeting researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings and therapeutic potential of 4-HBC derivatives in key areas including oncology, infectious diseases, inflammation, and oxidative stress. Each section synthesizes technical data with field-proven insights, detailing authoritative experimental protocols and presenting quantitative data to offer a self-validating framework for future research and development.

The 4-Hydroxybenzyl Moiety: A Privileged Scaffold in Drug Discovery

4-Hydroxybenzyl chloride serves as an ideal starting material for introducing the 4-hydroxybenzyl group into more complex molecular architectures.[1] The electrophilic benzylic carbon is highly susceptible to nucleophilic substitution, while the phenolic hydroxyl group can be modified through reactions like esterification or etherification. This dual reactivity allows for the systematic generation of extensive compound libraries for biological screening. The synthesis of these derivatives is often straightforward, for instance, derivatives of the related 4-hydroxybenzyl alcohol can be obtained via reaction with various carboxylic acids, using catalysts such as 4-dimethylaminopyridine (DMAP) and activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[2] This synthetic accessibility, combined with the diverse biological activities of the resulting compounds, positions the 4-hydroxybenzyl scaffold as a privileged structure in modern drug discovery.

Anticancer Activities: Targeting Proliferation and Angiogenesis

Derivatives of the 4-hydroxybenzyl scaffold have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and survival. The parent compound of 4-HBC, 4-hydroxybenzyl alcohol (HBA), has been shown to induce apoptosis and inhibit angiogenesis, key hallmarks of cancer.[3][4] HBA treatment in colon carcinoma cells leads to a dose-dependent reduction in viability, an increase in the apoptosis marker cleaved caspase-3, and a decrease in vascular endothelial growth factor (VEGF) expression.[3][4] Derivatives are designed to enhance this intrinsic activity. For example, studies on structurally related N-benzoyl and N-benzyl derivatives have shown potent cytotoxic effects against a range of human cancer cell lines.[5][6]

Data Presentation: Cytotoxicity of Benzyl Derivatives

The following table summarizes the cytotoxic activity of representative benzyl derivatives against various human cancer cell lines, illustrating their potential as anticancer agents. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50), providing a quantitative measure of potency.[5][7][8][9][10]

| Compound Class | Derivative Substitution | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Benzaldehyde | 3-Hydroxy-4-methoxy | MDA-MB231 (Breast) | 35.40 | [5] |

| Benzyl Alcohol | 3,4-Dihydroxy | A549 (Lung) | 59.90 | [5] |

| Benzoylpiperazine | p-Chloro on benzoyl | FOCUS (Liver) | 4.15 | [6] |

| Benzoylpiperazine | p-Methoxy on benzoyl | HEP3B (Liver) | 1.67 | [6] |

| Benzoylpiperazine | p-Nitro on benzoyl | T47D (Breast) | 0.31 | [6] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the preliminary cytotoxicity of novel compounds.[11][12] Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells into purple formazan crystals, the amount of which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the 4-hydroxybenzyl chloride derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]

Mandatory Visualization: Anticancer Screening Workflow

Caption: Workflow for discovery of anticancer 4-HBC derivatives.

Antimicrobial Activities: Combating Pathogenic Microbes